molecular formula C23H34N2O4 B15318024 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide

Cat. No.: B15318024
M. Wt: 402.5 g/mol
InChI Key: TVERPGNIYXWNSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide: is a complex organic compound characterized by its unique structural features, including a benzodioxin ring, a pyrrolidine moiety, and an octanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxin Ring: This step involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions to form the benzodioxin ring.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring is introduced through nucleophilic substitution reactions, often using pyrrolidine and suitable alkyl halides.

    Attachment of the Octanamide Chain: The final step involves the coupling of the intermediate with octanoyl chloride in the presence of a base to form the desired octanamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation or metal hydrides can convert the ketone group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzodioxin ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]hexanamide
  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]decanamide

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-(pyrrolidin-1-yl)propan-2-yl]octanamide is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-oxo-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19H,2-9,12-15,17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVERPGNIYXWNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.